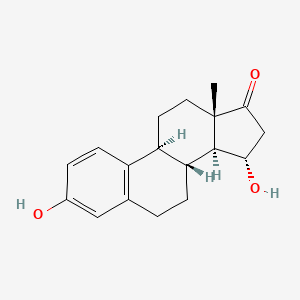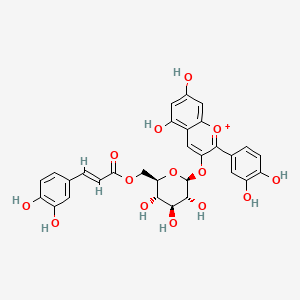
Cyanidin 3-(6-p-caffeoyl)glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanidin 3-(6-p-caffeoyl)glucoside is an anthocyanidin glycoside.
Scientific Research Applications
Anthocyanin Composition and Plant Pigmentation
Cyanidin 3-(6-p-caffeoyl)glucoside is a notable anthocyanin compound, contributing to the pigmentation in various plants. Research has identified it in the pink flowers of gentiana, along with other novel anthocyanins, highlighting its role in floral pigmentation (Hosokawa et al., 1995). Similarly, it has been found in the purple-violet flowers of Moricandia arvensis, indicating its widespread occurrence in diverse plant species (Tatsuzawa et al., 2013).
Enzymatic Acylation and Stability
The enzymatic acylation of cyanidin 3-glucoside, including cyanidin 3-(6-p-caffeoyl)glucoside, has been studied for its role in stabilizing the pigment. A study on Perilla frutescens revealed that acylation caused a bathochromic shift, affecting the pigment's stability and color (Fujiwara et al., 1998).
Potential in Food Industry
The presence of cyanidin 3-(6-p-caffeoyl)glucoside in various fruits and vegetables, such as purple radishes and purple perilla, suggests its significance in the food industry, especially as a natural colorant. Studies have explored its occurrence in these plants, analyzing its contribution to their color and potential as natural food colorants (Tatsuzawa et al., 2010).
Antioxidant Properties
Research has also delved into the antioxidant properties of cyanidin 3-(6-p-caffeoyl)glucoside. A study on its enzymatic acylation found that certain acylated derivatives showed improved stability and antioxidant activity, highlighting its potential benefits in health-related applications (Zhang et al., 2020).
properties
Molecular Formula |
C30H27O14+ |
|---|---|
Molecular Weight |
611.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O14/c31-15-9-19(34)16-11-23(29(42-22(16)10-15)14-3-5-18(33)21(36)8-14)43-30-28(40)27(39)26(38)24(44-30)12-41-25(37)6-2-13-1-4-17(32)20(35)7-13/h1-11,24,26-28,30,38-40H,12H2,(H5-,31,32,33,34,35,36,37)/p+1/t24-,26-,27+,28-,30-/m1/s1 |
InChI Key |
RTVUMLBJQCCROY-SHPGVJHPSA-O |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



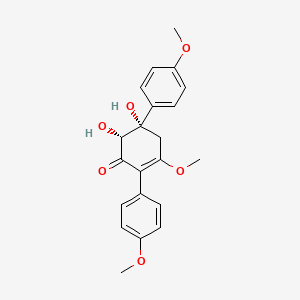
![2-[[4-(5-Chloro-2-methoxyanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1261139.png)
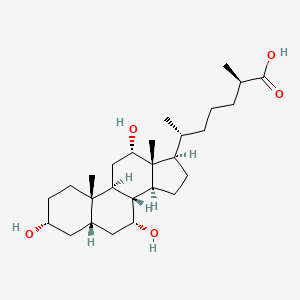
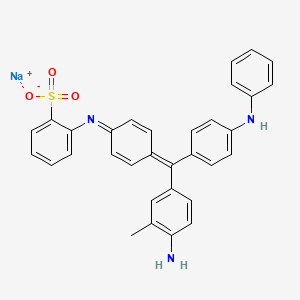
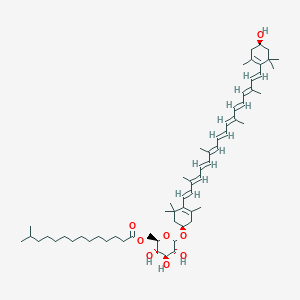
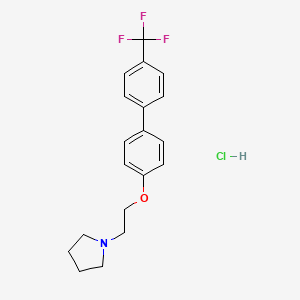
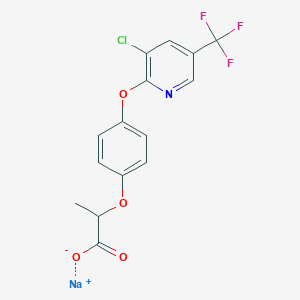
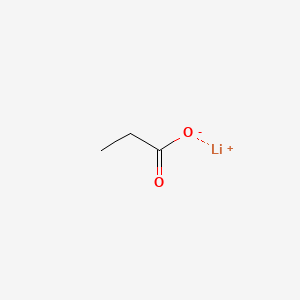
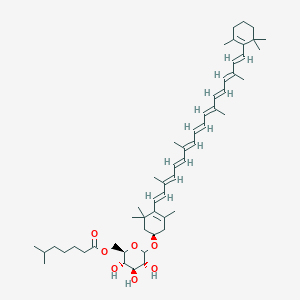
![(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1261156.png)
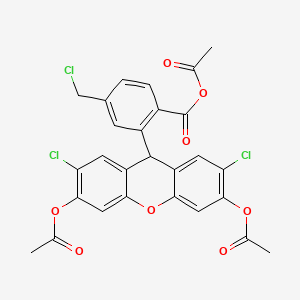

![2-(2-hydroxyphenyl)-3-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one](/img/structure/B1261159.png)
